N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c15-10-14(19)17-11-5-7-12(8-6-11)22(20,21)18-13-4-2-1-3-9-16-13/h5-8H,1-4,9-10H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRSCVLZDSHPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85271549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide typically involves multiple steps. One common method starts with the reaction of 2,3,4,6-tetra-O-acetyl-β-D-pyranose with benzyl bromide to obtain the corresponding benzyl alcohol. This intermediate is then reacted with 2-chloro-5-(4’-ethoxybenzyl)phenylpropanone to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Biological Activity
N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 343.83 g/mol. The presence of the azepan ring and sulfamoyl group contributes to its unique chemical properties, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that chloroacetamides, including this compound, exhibit significant antimicrobial properties. A study focused on the structure-activity relationship (SAR) of various chloroacetamides revealed that their effectiveness varies based on substituents on the phenyl ring. The following table summarizes the antimicrobial efficacy against different pathogens:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| N-{4-(chlorophenyl)-2-chloroacetamide} | Effective (e.g., Staphylococcus aureus) | Less effective (e.g., Escherichia coli) | Moderate (e.g., Candida albicans) |
| This compound | Promising results pending further testing | To be determined | To be determined |
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is influenced by their chemical structure. The position and type of substituents on the phenyl ring play a critical role in determining their lipophilicity and membrane permeability, which are essential for antimicrobial action. For instance, compounds with halogenated substituents showed increased efficacy due to enhanced lipophilicity, facilitating better penetration through cell membranes.
Case Studies
- Antimicrobial Testing : A recent study evaluated the antimicrobial potential of various newly synthesized N-substituted phenyl chloroacetamides against common pathogens. Results indicated that compounds with specific substitutions demonstrated higher antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a targeted approach in designing new antimicrobial agents .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR models were employed to predict the biological activities of these compounds based on their chemical structure. The findings reinforced the notion that specific structural features correlate with increased antimicrobial effectiveness, guiding future synthesis efforts .
Q & A
Q. What are the recommended synthetic routes for N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Nucleophilic substitution of the chloroacetamide group with a sulfamoyl-linked azepane derivative under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
- Coupling reactions to integrate the azepane-sulfamoyl moiety, often mediated by carbodiimide-based reagents (e.g., EDC/HOBt) to form stable amide bonds .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
A combination of spectroscopic and crystallographic methods is critical:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon backbone connectivity. Aromatic protons near the sulfamoyl group typically appear as doublets at δ 7.2–7.8 ppm .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1150 cm (S=O stretch of sulfamoyl) confirm functional groups .
- X-ray crystallography : Resolve the 3D structure, particularly the conformation of the azepane ring and sulfamoyl linkage. For analogs, C–S bond lengths in sulfamoyl groups are typically 1.76–1.80 Å .
Q. What analytical methods are suitable for assessing purity?
- HPLC : Use a C18 column with a methanol/water mobile phase (UV detection at 254 nm) to detect impurities <0.5% .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during exothermic steps (e.g., chloroacetamide coupling) reduces side reactions like hydrolysis .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve regioselectivity in azepane ring formation .
- Real-time monitoring : Use thin-layer chromatography (TLC) or inline FTIR to track reaction progress and terminate at optimal conversion .
Q. What strategies resolve discrepancies in reported biological activity data?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .
- Structural analogs : Compare with N-(4-chlorophenyl)-2-sulfanylacetamide derivatives to isolate the contribution of the azepane-sulfamoyl moiety .
Q. How can computational modeling predict reactivity or binding interactions?
- HOMO-LUMO analysis : Identify electron-rich regions (e.g., sulfamoyl group) for nucleophilic attack. For similar compounds, HOMO energies range from -6.2 to -5.8 eV .
- Molecular docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina. The azepane ring may occupy hydrophobic pockets, with docking scores < -8.0 kcal/mol indicating strong affinity .
Q. What approaches elucidate the compound’s mechanism of action in biological systems?
- Kinetic studies : Measure IC values over time to distinguish reversible vs. irreversible inhibition .
- Protein pull-down assays : Use biotinylated derivatives to identify binding partners via streptavidin affinity chromatography .
- Transcriptomic profiling : RNA-seq to map pathways affected (e.g., apoptosis genes like BAX/BCL-2) .
Q. How can crystal structure data inform drug design?
- Hydrogen-bond networks : Analyze interactions between the sulfamoyl group and target residues (e.g., Lys123 in kinases). For analogs, S=O···H–N distances of ~2.9 Å are common .
- Torsional angles : Adjust substituents on the azepane ring to optimize steric compatibility with binding pockets .
Methodological Considerations for Data Contradictions
Q. How to address variability in cytotoxicity results across studies?
Q. What techniques validate the stability of the compound under physiological conditions?
- pH stability testing : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Chloroacetamide derivatives often degrade at pH > 8 .
- Light exposure tests : Store samples under UV light (365 nm) for 24 hours and assess photodegradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
